molecular formula C16H22N4OS B5227276 N-[3-(methylthio)propyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide

N-[3-(methylthio)propyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B5227276
M. Wt: 318.4 g/mol
InChI Key: COMOVBWHSRNWOR-UHFFFAOYSA-N
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Description

N-[3-(methylthio)propyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide, also known as MPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. MPTC is a triazole-containing compound that has been found to exhibit potent biological activities, including antitumor, anti-inflammatory, and antifungal properties.

Mechanism of Action

The mechanism of action of N-[3-(methylthio)propyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in tumor growth, inflammation, and fungal infections. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, this compound has been found to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammatory cytokines, and the inhibition of fungal growth. Additionally, this compound has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(methylthio)propyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is its potent biological activity, which makes it a valuable tool for studying various biological processes. Additionally, this compound exhibits low toxicity and high selectivity towards cancer cells, making it a safer alternative to traditional chemotherapeutic agents. However, one of the limitations of this compound is its complex synthesis process, which can make it challenging to obtain large quantities for lab experiments.

Future Directions

There are several future directions for the study of N-[3-(methylthio)propyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide, including the development of more efficient synthesis methods, the identification of new targets for this compound, and the evaluation of its potential applications in other fields, such as agriculture and environmental science. Additionally, the combination of this compound with other compounds or therapies may enhance its efficacy and reduce potential side effects. Overall, the study of this compound holds great promise for the development of new and effective therapies for cancer, inflammation, and fungal infections.

Synthesis Methods

The synthesis of N-[3-(methylthio)propyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide can be achieved through a multistep process that involves the reaction of 3-(methylthio)propanoic acid with 3-phenylpropanol to form the corresponding ester, followed by the reaction of the ester with sodium azide to form the triazole ring. The final step involves the reaction of the triazole-containing compound with a carboxylic acid derivative to form this compound.

Scientific Research Applications

N-[3-(methylthio)propyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry and biochemistry. One of the most promising applications of this compound is its antitumor activity. Studies have shown that this compound can induce apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, this compound has been found to exhibit potent anti-inflammatory and antifungal activities, making it a potential candidate for the treatment of various inflammatory and fungal diseases.

Properties

IUPAC Name

N-(3-methylsulfanylpropyl)-1-(3-phenylpropyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c1-22-12-6-10-17-16(21)15-13-20(19-18-15)11-5-9-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMOVBWHSRNWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCNC(=O)C1=CN(N=N1)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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